molecular formula C20H17BrO2 B8760829 2,4-Dibenzyloxybromobenzene CAS No. 55583-11-4

2,4-Dibenzyloxybromobenzene

Cat. No. B8760829
M. Wt: 369.3 g/mol
InChI Key: CXUMBMYFFYBAAA-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

Using a procedure similar to that described in Example 17.a., except using 4-bromoresorcinol and using two equivalents of benzyl bromide and potassium carbonate, the named compound was prepared as a white solid; MS: 369; NMR: 5.0 (s, 2), 5.1(s, 2), 6.47(d, d, J1 =8, J2 =2.6, 1), 6.6 (d, J=2.7, 1), 7.2-7.5 (m, 11).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](O)=[CH:4][C:3]=1[OH:9].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+]>>[CH2:10]([O:9][C:3]1[CH:4]=[C:5]([O:21][CH2:18][C:2]2[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=2)[CH:7]=[CH:8][C:2]=1[Br:1])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(O)C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the named compound was prepared as a white solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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